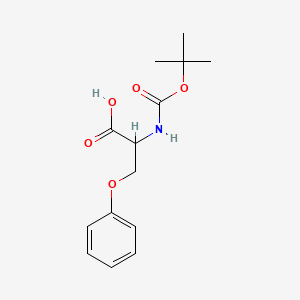

2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

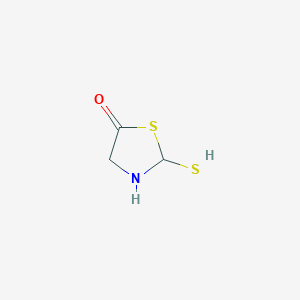

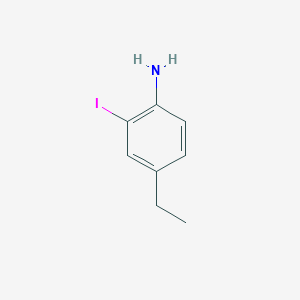

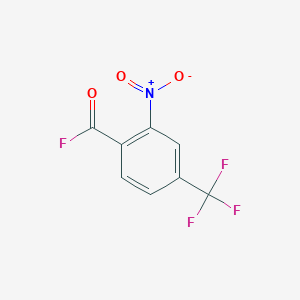

2-((t-Butoxycarbonyl)amino)-3-phenoxypropanoic acid (Boc-DL-Ser(Ph)-OH) is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 357.44 g/mol and a melting point of 56-58°C. Boc-DL-Ser(Ph)-OH is a derivative of L-serine, an essential amino acid found in the human body. It is a commonly used reagent in organic synthesis and has a wide range of applications in scientific research.

科学的研究の応用

Amino Acid Protection

The N-tert-butoxycarbonyl (Boc) group is paramount in the field of peptide synthesis, as it serves as a protective group for amino acids, preventing unwanted reactions and racemization during synthesis. The Boc moiety is particularly significant for its stability under catalytic hydrogenation and resistance to nucleophilic and basic attacks, making it an ideal protecting group in the synthesis of multifunctional targets (Heydari et al., 2007). Additionally, Boc-protected amino acids, including Boc-Ser-OH, can be efficiently transformed into their free amine counterparts, which are useful in Merrifield's solid-phase peptide synthesis (Keller et al., 2003).

Synthesis of Neoglycopeptides

Boc-DL-Ser(Ph)-OH and related compounds have been utilized in the synthesis of neoglycopeptides. These peptides serve as mimics of natural glycopeptides, offering significant potential in studying protein-carbohydrate interactions crucial in various biological processes. The chemoselective reaction of reducing sugars with peptides containing N-alkylaminooxy side chains, such as those derived from Boc-Ser-OH, allows for the creation of glycoconjugates structurally akin to natural counterparts (Carrasco et al., 2006).

Green Chemistry Approaches

Boc-DL-Ser(Ph)-OH is also relevant in more environmentally friendly approaches in chemistry. For instance, catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water has been reported, emphasizing the importance of Boc derivatives in achieving high selectivity and purity in chemical reactions without the need for harsh conditions or toxic catalysts (Chankeshwara & Chakraborti, 2006).

Synthesis of Modified Peptides and Heterocyclic Derivatives

The Boc group is instrumental in synthesizing modified peptides and biologically active heterocyclic derivatives. Terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, for example, are synthesized using Boc derivatives as intermediates, demonstrating the versatility of Boc-DL-Ser(Ph)-OH in creating a diverse range of biologically relevant molecules (Baburaj & Thambidurai, 2012).

作用機序

Target of Action

The primary target of 2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid is the Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and the division cycle.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can lead to changes in the enzyme’s activity, potentially influencing various cellular processes . .

Result of Action

It is known that the compound can influence the activity of its target enzyme, potentially affecting various cellular processes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can also influence the compound’s action .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-19-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJIBFIPECEVPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6329014.png)

![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)